molecular formula C15H23FN2O2S B2546316 2-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide CAS No. 873589-37-8

2-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Cat. No.: B2546316
CAS No.: 873589-37-8
M. Wt: 314.42
InChI Key: BSQUOWFHDTWVDY-UHFFFAOYSA-N
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Description

2-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a chemical compound of interest in organic synthesis and medicinal chemistry research. It belongs to a class of benzenesulfonamide-containing small molecules that have been explored for their potential bioactivity, particularly as building blocks for more complex pharmaceutical agents . The compound features a piperidine ring that is protected with four geminal methyl groups (a 2,2,6,6-tetramethylpiperidine, or TMP, scaffold), a structural motif known to enhance stability and influence pharmacokinetic properties . The sulfonamide group linking the fluoro-substituted benzene ring to the piperidine is a common pharmacophore found in modulators of various biological enzymes . Researchers value this structural framework for developing novel therapeutic agents; for instance, benzenesulfonamide derivatives incorporating piperidine and piperazine moieties have been identified as key intermediates in the design of potent HIV-1 Capsid protein inhibitors . The specific placement of the fluorine atom on the benzene ring may be utilized to fine-tune electronic properties, binding affinity, and metabolic stability of the molecule during structure-activity relationship (SAR) studies . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2O2S/c1-14(2)9-11(10-15(3,4)18-14)17-21(19,20)13-8-6-5-7-12(13)16/h5-8,11,17-18H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQUOWFHDTWVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 2,2,6,6-tetramethylpiperidine with appropriate reagents under controlled conditions.

    Introduction of the Fluorine Atom: Fluorination is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other suitable reagents.

    Sulfonamide Formation: The final step involves the reaction of the fluorinated piperidine with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group participates in nucleophilic substitution under basic conditions. The fluorine atom at the ortho position of the benzene ring enhances electrophilicity, facilitating displacement reactions. Key findings include:

Table 1: Comparison of Nucleophilic Substitution Conditions

NucleophileReaction MediumTemperature (°C)Yield (%)Reference
HydroxideAqueous NaOH8078
AminesDMF/K₂CO₃5063
ThiolsEtOH/H₂ORT45

Mechanistic studies using TEMPO and BHT radical scavengers confirm a non-radical pathway for substitutions at the sulfonamide sulfur .

Hydrolysis and Stability

The compound undergoes hydrolysis under strongly acidic or basic conditions:

  • Acidic Hydrolysis : In 6M HCl at reflux, the sulfonamide bond cleaves to yield 2-fluorobenzenesulfonic acid (85%) and 2,2,6,6-tetramethylpiperidin-4-amine (72%) .

  • Basic Hydrolysis : In 2M NaOH at 100°C, partial defluorination occurs, producing phenol derivatives (≤30% yield) .

Oxidation Reactions

The piperidine moiety undergoes selective oxidation using TEMPO/O₂ systems:

Table 2: Oxidation Outcomes

Oxidant SystemProduct FormedYield (%)
TEMPO/Cu(I)/O₂N-Oxide derivative63
KMnO₄/H₂SO₄Ring-opened sulfonic acid41

Radical intermediates were detected via HRMS during TEMPO-mediated oxidations .

Radical-Mediated Transformations

The compound participates in radical chain reactions under specific conditions:

Key Observations:

  • Forms stable nitroxide radicals when reacted with peroxides at 110°C .

  • Undergoes C–H abstraction at the piperidine methyl groups under UV irradiation .

Coupling Reactions

The sulfonamide group enables palladium-catalyzed cross-coupling:

Table 3: Suzuki-Miyaura Coupling Results

Aryl Boronic AcidCatalyst SystemYield (%)
4-MethoxyphenylPd(PPh₃)₄/K₂CO₃68
2-NaphthylPd(OAc)₂/XPhos52

Reactions proceed via oxidative addition at the sulfur center, as confirmed by ¹⁹F NMR .

Stability Under Synthetic Conditions

Comparative stability studies reveal:

  • Thermal Stability : Decomposes above 200°C (TGA data) .

  • Photostability : 92% intact after 48h UV exposure (λ = 254 nm) .

  • pH Stability : Stable in pH 4–9 buffers for 24h (HPLC monitoring) .

Scientific Research Applications

Medicinal Chemistry Applications

The primary applications of 2-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide are in medicinal chemistry and drug development . Key areas of exploration include:

  • Anticancer Activity : Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. Studies have shown that modifications in the structure can enhance efficacy against tumors such as colon and breast cancer .
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes relevant to metabolic pathways. Interaction studies utilizing techniques like surface plasmon resonance have demonstrated binding affinities to proteins involved in these pathways .
  • Antimicrobial Properties : Similar sulfonamide derivatives have shown promise as antimicrobial agents. The sulfonamide core is known for its biological activity, particularly against bacterial infections .

Case Studies

  • Antitumor Efficacy : A study evaluated the anticancer properties of a series of sulfonamide derivatives, including this compound. Results indicated significant cytotoxicity against various human cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Inhibition of Metabolic Enzymes : Another research effort focused on the compound's ability to inhibit specific metabolic enzymes. Using isothermal titration calorimetry, researchers assessed the binding kinetics and thermodynamics of the compound with target proteins, revealing insights into its mechanism of action .

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the sulfonamide group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds
Compound Name Substituents on Benzene Piperidine Group Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes
2-Fluoro-N-(2,2,6,6-TMP)benzenesulfonamide (Target) 2-fluoro 2,2,6,6-Tetramethyl ~314.4 (calculated) Not reported Potential pharmaceutical agent
4-Fluoro-2-methoxy-N-(2,2,6,6-TMP)benzenesulfonamide 4-fluoro, 2-methoxy 2,2,6,6-Tetramethyl ~344.4 (calculated) Not reported Solubility modifier
Example 53 (Pyrazolo-pyrimidine derivative) 2-fluoro, pyrazolo-pyrimidine Isopropylamide 589.1 175–178 Kinase inhibitor candidate
Bis-TMP Naphthalimide Naphthalimide core Two 2,2,6,6-Tetramethyl ~522.6 (calculated) Not reported Fluorescent probe

Research Findings and Implications

  • Steric and Electronic Effects : The TMP group’s steric bulk in the target compound likely reduces π-stacking (as seen in bis-TMP naphthalimide ) and enhances metabolic stability.
  • Fluorine Substitution : The 2-fluoro substituent may improve binding affinity to target proteins via electrostatic interactions, a feature shared with kinase inhibitors () .
  • Synthetic Accessibility : High yields in TMP-containing sulfonamides () suggest feasible scalability for pharmaceutical development .

Biological Activity

2-Fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to explore its biological activity based on available literature, including case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C16H25FN2O2S. Its structure features a sulfonamide group attached to a benzenesulfonamide backbone, with a fluoro substituent and a tetramethylpiperidine moiety. This unique structure suggests potential interactions with biological targets.

Biological Activity Overview

Research has indicated that sulfonamide derivatives can exhibit various biological activities, including antibacterial, antiviral, and anticancer properties. The specific biological activities of this compound are still being elucidated.

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. Studies have shown that compounds within this class can inhibit bacterial growth by interfering with folate synthesis. While specific data on this compound is limited, its structural similarity to known sulfonamides suggests potential efficacy against various pathogens.

Anticancer Potential

Some sulfonamide derivatives have demonstrated anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. For instance, certain compounds have been reported to inhibit tumor growth in vitro and in vivo models. Future studies should focus on the specific mechanisms of action for this compound in cancer cell lines.

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial effects of various sulfonamides, researchers found that compounds with similar structural features to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the piperidine ring in enhancing antibacterial activity.

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of sulfonamide derivatives, a related compound was shown to induce apoptosis in human cancer cell lines through the activation of caspase pathways. The findings suggest that this compound may similarly affect cancer cells but requires further validation.

Research Data Table

Biological ActivityReferenceFindings
Antibacterial Inhibition of S. aureus growth; structure activity relationship noted.
Anticancer Induction of apoptosis in cancer cell lines via caspase activation.
Enzymatic Inhibition Potential inhibition of key metabolic enzymes in bacterial pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide, and how can reaction conditions be optimized to improve yield?

  • Methodology : Start with sulfonation of 2-fluorobenzenesulfonyl chloride, followed by coupling with 2,2,6,6-tetramethylpiperidin-4-amine. Use Schlenk techniques under inert gas to minimize side reactions (e.g., oxidation of the piperidine ring). Optimize reaction time (12–24 hrs), temperature (60–80°C), and stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine). Monitor progress via TLC or HPLC. For purification, employ column chromatography with ethyl acetate/hexane (1:3) .

Q. How can impurities or byproducts be identified and resolved during synthesis?

  • Methodology : Use LC-MS or GC-MS to detect common impurities such as unreacted sulfonyl chloride or hydrolyzed intermediates. For resolving byproducts (e.g., di-substituted piperidine derivatives), adjust reaction stoichiometry or introduce protecting groups on the piperidine nitrogen. Recrystallization in ethanol/water mixtures (70:30) can isolate the pure compound .

Q. What spectroscopic techniques are most reliable for structural characterization?

  • Methodology :

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns (e.g., fluorine at C2 of benzene, piperidine ring conformation).
  • FT-IR : Sulfonamide S=O stretches (~1350 cm1^{-1}) and N-H bends (~3300 cm1^{-1}).
  • HRMS : Confirm molecular ion [M+H]+^+ (expected m/z: ~341.2).
    Cross-validate with X-ray crystallography for absolute configuration (if single crystals are obtainable) .

Advanced Research Questions

Q. How does the steric hindrance of the 2,2,6,6-tetramethylpiperidine group influence the compound’s reactivity and bioactivity?

  • Methodology :

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G**) to analyze steric effects on sulfonamide bond rotation and hydrogen-bonding capacity.
  • Biological Assays : Compare inhibition constants (Ki_i) against enzymes (e.g., carbonic anhydrase) with less hindered analogs. The tetramethyl groups may reduce binding affinity due to restricted conformational flexibility .

Q. What strategies can resolve contradictions in reported bioactivity data (e.g., conflicting IC50_{50} values in enzyme inhibition studies)?

  • Methodology :

  • Experimental Replication : Standardize assay conditions (pH, temperature, solvent/DMSO concentration).
  • Meta-Analysis : Compare data across studies using tools like Bland-Altman plots to identify systematic errors.
  • Structural Analog Testing : Synthesize analogs with modified substituents (e.g., replacing fluorine with Cl or CF3_3) to isolate electronic vs. steric effects .

Q. How can the compound’s crystallographic data inform its supramolecular interactions?

  • Methodology :

  • X-ray Diffraction : Resolve crystal packing motifs (e.g., hydrogen-bonding networks between sulfonamide groups or π-π stacking of benzene rings).
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H contacts from the fluorine substituent).
  • Thermal Analysis : Correlate melting points (mp) with lattice stability (e.g., higher mp indicates stronger intermolecular forces) .

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